Functional Degradation Efficacy: TD-004 vs. Parent ALK Inhibitor Ceritinib
TD-004, a VHL-recruiting PROTAC, demonstrates a mechanism of action orthogonal to its warhead, the ALK inhibitor ceritinib. While ceritinib functions solely as a kinase inhibitor (IC50 ~ 0.15-0.20 nM), TD-004 acts as a degrader, achieving near-complete (93%) degradation of the NPM-ALK fusion protein in SU-DHL-1 cells at a concentration of 1 µM . This degradation is independent of ALK kinase inhibition, providing a direct quantitative comparison of functional activity distinct from its parent inhibitor .
| Evidence Dimension | Protein Degradation Efficacy |
|---|---|
| Target Compound Data | 93% degradation of NPM-ALK protein |
| Comparator Or Baseline | Ceritinib (parent inhibitor) |
| Quantified Difference | Qualitative difference in mechanism; ceritinib inhibits, TD-004 degrades. 93% degradation observed. |
| Conditions | SU-DHL-1 cell line (ALK-positive), 1 µM TD-004 treatment |
Why This Matters
The ability to degrade the target protein rather than merely inhibit it is a defining feature of PROTACs, offering a distinct mode of action that can lead to different biological outcomes and may circumvent kinase inhibitor resistance.
